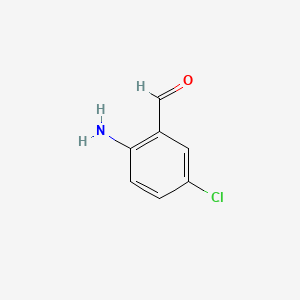

2-Amino-5-chlorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIFMGITZFDQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378770 | |

| Record name | 2-Amino-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20028-53-9 | |

| Record name | 2-Amino-5-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chlorobenzaldehyde is a versatile bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its unique structure, featuring an amino group and an aldehyde group ortho to each other on a chlorinated benzene ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. The information presented herein is intended to serve as a crucial resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a yellow to brown solid at room temperature.[1] It is air-sensitive and should be stored under an inert atmosphere, such as argon, at temperatures between 2-8°C.[2][3] The compound is slightly soluble in water and incompatible with strong oxidizing agents.[2][3]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 20028-53-9 | [2] |

| Molecular Formula | C₇H₆ClNO | [3] |

| Molecular Weight | 155.58 g/mol | [2] |

| Appearance | Yellow to brown or gray powder/crystals | [1][4] |

| Melting Point | 71-73 °C | [3] |

| Boiling Point | 288.1 °C at 760 mmHg | [3] |

| Density | 1.348 g/cm³ | [3] |

| Flash Point | 128 °C | [3] |

| Water Solubility | Slightly soluble | [3] |

| pKa | -0.28±0.10 (Predicted) | [3] |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the amino group (-NH₂), the aldehyde group (-CHO), and the chloro group (-Cl) attached to the aromatic ring. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution, while the aldehyde group is a deactivating meta-director. This electronic landscape makes the compound a versatile building block for various chemical transformations.

Key reactions involving this compound include:

-

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases.[2] This reaction is fundamental in the synthesis of various biologically active molecules and ligands.

-

Quinoline Synthesis: The ortho-disposition of the amino and aldehyde groups makes it an ideal substrate for Friedländer annulation and related cyclization reactions to form quinolines, a privileged scaffold in medicinal chemistry.[2]

-

Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups.

-

Reactions of the Amino Group: The amino group can be acylated, alkylated, or diazotized to introduce further chemical diversity.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral features.

| Spectroscopy | Key Features | Reference |

| ¹H NMR (CDCl₃) | δ 9.80 (s, 1H, -CHO), 7.44 (d, J=2 Hz, 1H, Ar-H), 7.25 (dd, J=9, 2 Hz, 1H, Ar-H), 6.61 (d, J=9 Hz, 1H, Ar-H), 6.14 (br s, 2H, -NH₂) | [5] |

| IR (KBr) | ~3400 cm⁻¹ (N-H stretching), ~1680 cm⁻¹ (C=O stretching) | [2] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) expected at m/z = 155/157 (due to ³⁵Cl/³⁷Cl isotopes) | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the formation of Schiff bases and quinolines are provided below.

Synthesis of this compound via Reduction of 5-Chloro-2-nitrobenzaldehyde

This is one of the most common and efficient methods for the preparation of this compound.[2]

Materials:

-

5-Chloro-2-nitrobenzaldehyde

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium carbonate (Na₂CO₃)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Silica gel

-

Petroleum ether

Procedure:

-

In a reaction vessel, prepare an aqueous solution containing sodium dithionite (145.09 mmol) and sodium carbonate (122.46 mmol) in 500 mL of water.

-

In a separate flask, dissolve 5-chloro-2-nitrobenzaldehyde (22.89 mmol) in 100 mL of methanol.

-

At 45 °C, add the methanolic solution of 5-chloro-2-nitrobenzaldehyde dropwise to the aqueous solution of sodium dithionite and sodium carbonate over a period of 25 minutes.

-

After the addition is complete, heat the reaction mixture to 65 °C and maintain this temperature until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by filtration through a pad of silica gel, eluting with a mixture of dichloromethane and petroleum ether (4:1).

-

Concentrate the eluent under reduced pressure to obtain this compound as a yellow oil (yield: ~60%).[5]

Synthesis of a Schiff Base from this compound

This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine.

Materials:

-

This compound

-

A primary amine (e.g., aniline)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Synthesis of a Quinoline Derivative via Friedländer Annulation

This method utilizes the reaction of this compound with a compound containing an α-methylene group adjacent to a carbonyl group.

Materials:

-

This compound

-

A ketone with an α-methylene group (e.g., acetone)

-

Base catalyst (e.g., sodium hydroxide or potassium hydroxide)

-

Ethanol

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the ketone (1.1 equivalents) to the solution.

-

Add a catalytic amount of the base.

-

Reflux the reaction mixture for 6-12 hours (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

The quinoline product may precipitate. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

-

Collect the product and purify by recrystallization if necessary.[2]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways discussed in this guide.

Caption: Synthesis of this compound.

Caption: Key Reactions of this compound.

Safety and Handling

This compound is an irritant and may cause skin and serious eye irritation, as well as respiratory irritation.[2] It is harmful if swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] All work should be conducted in a well-ventilated area or a fume hood.[7] As it is air-sensitive, it should be stored under an inert atmosphere.[5]

Conclusion

This compound is a pivotal synthetic intermediate with a rich and versatile chemistry. Its utility in the construction of complex heterocyclic systems, particularly Schiff bases and quinolines, underscores its importance in medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and key experimental protocols. The information compiled herein should serve as a valuable and practical resource for researchers, enabling them to effectively utilize this compound in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound|Organic Synthesis & Pharma Intermediate [benchchem.com]

- 3. This compound | C7H6ClNO | CID 2773898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jptcp.com [jptcp.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-5-chlorobenzaldehyde (CAS No. 20028-53-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2-Amino-5-chlorobenzaldehyde, a pivotal chemical intermediate with the CAS number 20028-53-9. This document details its chemical and physical properties, outlines established synthesis protocols, and explores its significant applications, particularly as a versatile building block in organic synthesis and pharmaceutical development.[1][2] The content herein is structured to serve as an essential resource for professionals in research and drug discovery, offering tabulated data for quick reference, detailed experimental methodologies, and graphical representations of key chemical pathways and workflows.

Chemical Identity and Properties

This compound is an aromatic aldehyde featuring both an amino group and a chlorine atom on the benzene ring.[2] This unique substitution pattern makes it a valuable precursor for synthesizing a wide array of complex molecules and heterocyclic compounds.[2] Its formal IUPAC name is this compound, and it is also known by synonyms such as 5-Chloroanthranilaldehyde.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 20028-53-9 | [1][3] |

| Molecular Formula | C₇H₆ClNO | [1][3] |

| Molecular Weight | 155.58 g/mol | [1][3] |

| Appearance | White to yellow or brown powder/crystals | |

| Melting Point | 71-74 °C | [1] |

| Boiling Point | 288.1 °C at 760 mmHg | [1] |

| Density | 1.348 g/cm³ | [1] |

| Solubility | Slightly soluble in water | [1][4] |

| Flash Point | 128 °C | [1] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1][2] |

Spectral Data

While comprehensive spectral data should be obtained on a case-by-case basis, a representative ¹H NMR spectrum in CDCl₃ shows characteristic peaks at approximately 6.14 (br s, 2H, NH₂), 6.61 (d, 1H), 7.25 (dd, 1H), 7.44 (d, 1H), and 9.80 (s, 1H, CHO).[5]

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[2][3] It is also known to be air-sensitive.[1][6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] All manipulations should be performed in a well-ventilated fume hood.[6] The compound is incompatible with strong oxidizing agents.[2][6]

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis and Manufacturing

The synthesis of this compound is critical for its availability as a research and industrial chemical. The primary routes involve either the selective reduction of a nitro group or the oxidation of an alcohol.

Synthesis Workflow Overview

The following diagram illustrates the general logic for producing this compound, highlighting the two main precursor types.

Caption: Key synthesis pathways to the target compound.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of chemical compounds. The following are representative experimental protocols derived from literature.

Protocol 1: Synthesis via Oxidation

This protocol details the synthesis of this compound from (2-Amino-5-chlorophenyl)-methanol using manganese dioxide as the oxidizing agent.[5]

Materials:

-

(2-Amino-5-chlorophenyl)-methanol (12 mmol)

-

Manganese dioxide (MnO₂), activated (48 mmol)

-

Dry diethyl ether (50 mL)

-

Celite

Procedure:

-

Prepare a mixture of manganese dioxide (48 mmol) in 25 mL of dry diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve (2-Amino-5-chlorophenyl)-methanol (12 mmol) in 25 mL of dry diethyl ether.

-

Add the solution of the alcohol dropwise to the manganese dioxide suspension at room temperature.

-

Stir the resulting mixture vigorously at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese solids.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained, typically with a high yield (e.g., 99%), and can often be used in the next step without further purification.[5]

Protocol 2: Synthesis via Reduction

This protocol describes the synthesis from 5-chloro-2-nitrobenzaldehyde using sodium dithionite as the reducing agent.[4][5]

Materials:

-

5-chloro-2-nitrobenzaldehyde (22.89 mmol)

-

Sodium dithionite (Na₂S₂O₄), 85% technical grade (145.09 mmol)

-

Sodium carbonate (Na₂CO₃) (122.46 mmol)

-

Methanol (100 mL)

-

Deionized water (500 mL)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

Procedure:

-

In a reaction vessel, prepare an aqueous solution by dissolving sodium dithionite (29.72 g) and sodium carbonate (12.98 g) in 500 mL of water.

-

In a separate beaker, dissolve 5-chloro-2-nitrobenzaldehyde (5.31 g) in 100 mL of methanol.

-

Heat the aqueous solution to 45 °C and add the methanolic solution of the nitrobenzaldehyde dropwise over a period of 25 minutes.

-

After the addition is complete, heat the reaction mixture to 65 °C and maintain until the reaction is complete (monitor by TLC).

-

Cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure.

-

Purify the resulting residue by filtering through a pad of silica gel, eluting with a mixture of dichloromethane and petroleum ether (e.g., 4:1).

-

After concentrating the eluent, this compound is obtained as a yellow oil (e.g., 60% yield).[4][5]

Applications in Research and Development

This compound is a cornerstone intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1][4] Its bifunctional nature, with ortho-amino and aldehyde groups, allows it to be a prime precursor for cyclization reactions to form heterocyclic systems.[2]

Role in Heterocyclic Synthesis

A significant application is in the synthesis of quinoline and benzodiazepine scaffolds, which are prevalent in many biologically active molecules and approved drugs.[2][7] The amino group can react with a ketone or another carbonyl compound, while the aldehyde can participate in a subsequent cyclization step.

Caption: General workflow for building heterocycles.

Precursor to Active Pharmaceutical Ingredients (APIs)

This aldehyde is a documented starting material or key intermediate in the synthesis of various APIs.[2] Its structure is incorporated into molecules designed to interact with biological targets, and it has been used in the development of agents such as skeletal muscle relaxants and central nervous system (CNS) active compounds.[7][8] The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Conclusion

This compound (CAS 20028-53-9) is a chemical intermediate of significant value to the pharmaceutical and chemical research industries. Its well-defined properties and versatile reactivity make it an essential tool for synthetic chemists. The protocols and data presented in this guide offer a foundational resource for its safe handling, synthesis, and strategic application in the development of novel and complex chemical entities.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound|Organic Synthesis & Pharma Intermediate [benchchem.com]

- 3. This compound | C7H6ClNO | CID 2773898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 20028-53-9 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. arabjchem.org [arabjchem.org]

- 8. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Physical Properties of 2-Amino-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-5-chlorobenzaldehyde (CAS No. 20028-53-9), a key intermediate in pharmaceutical and organic synthesis. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Chemical Identity and Structure

This compound, also known as 5-chloroanthranilaldehyde or 4-chloro-2-formylaniline, is an aromatic aldehyde.[1][2] Its structure consists of a benzene ring substituted with an amino group, a chlorine atom, and a formyl (aldehyde) group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 20028-53-9[3] |

| Molecular Formula | C₇H₆ClNO[3] |

| Molecular Weight | 155.58 g/mol [3] |

| InChI Key | KUIFMGITZFDQMP-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C=O)N[5] |

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is provided in the table below.

| Property | Value |

| Appearance | White to yellow to green powder or crystals.[1][2][5] |

| Melting Point | 68 - 74 °C |

| Boiling Point | 288.1 °C at 760 mmHg[3] |

| Density | 1.348 g/cm³[3] |

| Solubility | Slightly soluble in water.[3][5][6] |

| Vapor Pressure | 0.00239 mmHg at 25°C[3] |

| Flash Point | 128 °C[3] |

| Refractive Index | 1.651[3] |

| pKa (Predicted) | -0.28 ± 0.10[3][5] |

Handling and Storage

Due to its sensitivity, proper handling and storage procedures are essential to maintain the integrity of this compound.

-

Storage Conditions : It should be stored under an inert gas atmosphere (e.g., nitrogen or argon) at temperatures between 2-8 °C.[3][7]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining key physical properties of organic compounds like this compound.

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically signifies high purity, while a broad melting range often indicates the presence of impurities.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of the finely powdered dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and attached capillary tube are immersed in the heating oil within the Thiele tube. The oil level should be high enough to submerge the thermometer bulb and the sample.

-

Observation: The side arm of the Thiele tube is gently heated. The unique shape of the tube facilitates convection currents, ensuring uniform heating of the oil.

-

Data Recording: The temperature at which the solid first begins to melt (the first appearance of liquid) is recorded. The temperature at which the last crystal of the solid melts is also recorded. This range of temperatures is the melting point of the sample. For accurate results, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

For determining the boiling point of a small quantity of a liquid organic compound. While this compound is a solid at room temperature, this method is applicable to its molten state or other liquid derivatives.

Apparatus:

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)

Procedure:

-

Sample Preparation: A few drops of the liquid sample are placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.

-

Heating: The test tube assembly is attached to a thermometer and heated in a heating bath.

-

Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as bubbles. Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.

A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups present in a molecule.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH)

Procedure:

-

Sample Addition: A small, measured amount (e.g., 10 mg) of this compound is placed into a series of clean, dry test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of a specific solvent is added to each test tube.

-

Mixing: The contents of each test tube are thoroughly mixed by agitation or using a vortex mixer.

-

Observation: The mixture is observed to determine if the solid has dissolved completely. Solubility is often categorized as soluble, partially soluble, or insoluble. For this compound, it is noted as being slightly soluble in water.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule. For this compound, characteristic peaks for the amino (N-H), aldehyde (C=O and C-H), and chloro-aromatic (C-Cl, C=C) groups would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of the molecule's structure.

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

While detailed spectral data is not provided here, several chemical suppliers and databases offer access to the NMR and IR spectra for this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the melting point of an organic solid using the Thiele tube method.

Caption: Workflow for Melting Point Determination.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. byjus.com [byjus.com]

An In-depth Technical Guide to 2-Amino-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-5-chlorobenzaldehyde, a pivotal chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure, featuring an amino group and a chloro substituent on a benzaldehyde ring, makes it a versatile building block in medicinal chemistry and materials science.

Core Molecular Information

This compound is an organic compound with the chemical formula C₇H₆ClNO.[1][2] Its molecular weight is 155.58 g/mol .[1][3][4][5][6] This compound is also known by several synonyms, including 5-CHLOROANTHRANILALDEHYDE and Benzaldehyde, 2-aMino-5-chloro-.[1] It typically appears as a yellow to brown solid and is noted to be air-sensitive, requiring storage under an inert atmosphere.[2][3]

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO | [1][2][6] |

| Molecular Weight | 155.58 g/mol | [1][3][6] |

| Monoisotopic Mass | 155.0137915 Da | [2][4] |

| Melting Point | 71-73°C | [1] |

| Boiling Point | 288.1 °C at 760 mmHg | [1] |

| Density | 1.348 g/cm³ | [1] |

| Flash Point | 128 °C | [1] |

| Water Solubility | Slightly soluble | [1][7] |

| Refractive Index | 1.651 | [1] |

| Topological Polar Surface Area | 43.1 Ų | [2][4] |

| Complexity | 129 | [2][4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Synthetic Protocols

This compound is a key intermediate synthesized through various methods. The choice of method often depends on the availability of starting materials, desired yield, and purity.

1. Catalytic Hydrogenation of 5-Chloro-2-nitrobenzaldehyde

This is one of the most direct and widely used methods for producing this compound.[3] The process involves the selective reduction of a nitro group to an amino group while preserving the aldehyde and chloro functionalities.[3]

-

Precursor: 5-Chloro-2-nitrobenzaldehyde

-

Catalyst: Palladium on carbon (Pd/C) is a common choice due to its high activity and selectivity. Platinum-based catalysts can also be used, particularly to avoid dehalogenation of the aromatic ring.[3]

-

Reducing Agent: Hydrogen gas (H₂).

-

General Procedure: The hydrogenation of 5-Chloro-2-nitrobenzaldehyde is carried out using a suitable catalyst in the presence of hydrogen gas. The reaction selectively reduces the nitro group to an amine, yielding the final product.[3]

2. Reduction using Sodium Dithionite

An alternative reduction method avoids the use of high-pressure hydrogen gas.

-

Reactants: 5-chloro-2-nitrobenzaldehyde, sodium dithionite (Na₂S₂O₄), and sodium carbonate (Na₂CO₃).[7][8]

-

Protocol:

-

An aqueous solution of sodium dithionite and sodium carbonate is prepared.[7][8]

-

A solution of 5-chloro-2-nitrobenzaldehyde in methanol is added dropwise to the aqueous solution at 45 °C over approximately 25 minutes.[7][8]

-

The reaction mixture is then heated to 65 °C and stirred until the reaction is complete.[7][8]

-

After cooling to room temperature, the product is extracted with dichloromethane (CH₂Cl₂).[7][8]

-

The combined organic phases are washed with water, dried, and the solvent is evaporated under reduced pressure.[7][8]

-

The crude product can be purified by filtration through a pad of silica gel.[7][8]

-

3. Oxidation of (2-Amino-5-chlorophenyl)-methanol

This method involves the oxidation of the corresponding benzyl alcohol to the aldehyde.

-

Reactant: (2-Amino-5-chlorophenyl)-methanol.[8]

-

Oxidizing Agent: Manganese (IV) oxide (MnO₂).[8]

-

Solvent: Dry diethyl ether.[8]

-

Protocol:

-

(2-Amino-5-chlorophenyl)-methanol in dry diethyl ether is added dropwise to a stirred mixture of manganese dioxide in the same solvent.[8]

-

The mixture is stirred at room temperature overnight.[8]

-

The solution is then filtered through celite to remove the manganese solids.[8]

-

The solvent is removed under reduced pressure to yield the crude product, which can be used in subsequent steps without further purification.[8]

-

4. Purification: Decolorization and Recrystallization

Impurities can often impart color to the crude product. Activated carbon is effective for decolorization.[3]

-

Protocol:

-

The crude this compound is refluxed with about 5% (wt/wt) activated carbon in 85% ethanol for approximately 30 minutes.[3]

-

The hot mixture is filtered to remove the activated carbon.[3]

-

The purified product is then obtained by crystallization from the filtrate. Ethanol is a commonly used solvent for recrystallization.[3]

-

Applications in Synthesis

This compound serves as a versatile precursor for a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs).[3] Its bifunctional nature allows it to participate in reactions such as the Friedländer synthesis to form quinoline ring systems.[3] It is a known building block for the synthesis of benzodiazepines and various dyes.[2][9]

Visualized Workflows and Relationships

The following diagrams illustrate a key synthetic pathway and the role of this compound as a chemical intermediate.

Caption: Workflow for the synthesis of this compound via reduction.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|Organic Synthesis & Pharma Intermediate [benchchem.com]

- 4. This compound | C7H6ClNO | CID 2773898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 20028-53-9 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 2-Amino-5-chlorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the solubility of 2-Amino-5-chlorobenzaldehyde in organic solvents. Recognizing the critical role of solubility data in drug development, synthesis, and formulation, this document summarizes available qualitative information, presents a detailed experimental protocol for quantitative solubility determination, and offers a visual representation of the experimental workflow.

Introduction

Solubility Data

A thorough review of available chemical literature and databases reveals a significant lack of quantitative solubility data for this compound in organic solvents. The primary solubility information available is qualitative, indicating that the compound is "slightly soluble in water"[1][2][3][4][5]. This lack of specific data underscores the need for experimental determination to support research and development activities.

The table below summarizes the currently available qualitative solubility information and highlights the data gap for common organic solvents. Researchers are encouraged to use the experimental protocol outlined in the next section to populate this table with quantitative values.

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Polarity | Quantitative Solubility ( g/100 mL at 25°C) | Qualitative Description |

| Water | H₂O | Polar | Data Not Available | Slightly Soluble[1][2][3][4][5] |

| Methanol | CH₃OH | Polar | Data Not Available | To be determined |

| Ethanol | C₂H₅OH | Polar | Data Not Available | To be determined |

| Acetone | C₃H₆O | Polar | Data Not Available | To be determined |

| Toluene | C₇H₈ | Non-polar | Data Not Available | To be determined |

| Dichloromethane | CH₂Cl₂ | Polar aprotic | Data Not Available | To be determined |

| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Data Not Available | To be determined |

| Hexane | C₆H₁₄ | Non-polar | Data Not Available | To be determined |

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[6][7][8][9] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Pipettes (e.g., 5 mL, 10 mL)

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Beakers or conical flasks

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

-

Desiccator

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask or beaker. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a thermostatic shaker or on a magnetic stirrer and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the mixture to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe fitted with a solvent-compatible filter.

-

-

Solvent Evaporation:

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent in a well-ventilated fume hood. For low-boiling solvents, this can be done at room temperature or with gentle heating. For higher-boiling solvents, an oven or vacuum oven at a temperature below the decomposition point of the solute may be used.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporating dish or vial in an oven (e.g., at 60-80°C) for a period to remove any residual solvent.

-

Cool the container in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the container with the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / Volume of solution taken (mL)] * 100

3.4. Considerations and Best Practices

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately measured temperature throughout the experiment is crucial.

-

Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and solvent. It is advisable to test different equilibration times to ensure saturation is achieved.

-

Solvent Purity: The purity of the solvent can affect solubility. Use high-purity solvents for accurate results.

-

Compound Purity: The purity of this compound should be known and reported, as impurities can alter solubility.

-

Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

Conclusion

While there is a notable absence of quantitative solubility data for this compound in organic solvents in the current literature, this technical guide provides researchers with a robust and detailed experimental protocol to determine this essential physicochemical property. The gravimetric method outlined is a reliable approach to generate the much-needed data that will aid in the optimization of synthetic routes, purification techniques, and formulation development involving this important chemical intermediate. The generation and dissemination of such data will be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. Cas 20028-53-9,this compound | lookchem [lookchem.com]

- 2. This compound|Organic Synthesis & Pharma Intermediate [benchchem.com]

- 3. This compound CAS#: 20028-53-9 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-chlorobenzaldehyde from 5-chloro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Amino-5-chlorobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The synthesis originates from the selective reduction of 5-chloro-2-nitrobenzaldehyde. This document details and compares three principal methodologies: catalytic hydrogenation, reduction with metallic iron, and reduction using sodium dithionite. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and visual representations of the chemical pathways and workflows to facilitate practical application in a research and development setting.

Core Synthesis Pathway

The fundamental transformation involves the selective reduction of the nitro group (-NO₂) in 5-chloro-2-nitrobenzaldehyde to an amino group (-NH₂), yielding this compound. This conversion must be performed under conditions that preserve the aldehyde (-CHO) and chloro (-Cl) functionalities of the molecule.

Caption: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Reduction Methodologies

The selection of an appropriate reduction method is critical and depends on factors such as desired yield, purity, cost, safety, and the scale of the reaction. The following table summarizes the quantitative data associated with the three primary methods discussed in this guide.

| Parameter | Catalytic Hydrogenation | Iron in Acidic/Neutral Medium | Sodium Dithionite Reduction |

| Typical Reagents | H₂, Pd/C or Raney Ni | Fe powder, Acetic Acid or NH₄Cl | Na₂S₂O₄, Na₂CO₃ |

| Solvent | Ethanol, Ethyl Acetate | Ethanol/Water, Acetic Acid | Methanol/Water |

| Temperature | Room to elevated temp. (e.g., 90-120°C) | Reflux | 45-65°C |

| Reaction Time | Typically 1-4 hours | 2-6 hours | ~1 hour |

| Reported Yield | High (potentially >95%) | Good to Excellent | Moderate (e.g., 60%)[1] |

| Purity | Generally high, catalyst filtration is key | Good, requires removal of iron salts | Moderate, may require chromatographic purification |

| Key Advantages | High efficiency, clean reaction, reusable catalyst | Cost-effective, mild conditions | Good functional group tolerance |

| Key Disadvantages | Potential for dehalogenation, requires specialized pressure equipment | Vigorous initial reaction, product isolation can be tedious | Moderate yield, potential for sulfur-containing byproducts |

Experimental Protocols

Detailed methodologies for each of the key synthetic routes are provided below.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method for the reduction of nitroarenes.[2] Palladium on carbon (Pd/C) is a common catalyst, though Raney Nickel can be employed to minimize the risk of dehalogenation.[2]

Experimental Protocol (Adapted from general procedures):

-

Reactor Setup: To a hydrogenation reactor (e.g., a Parr shaker), add 5-chloro-2-nitrobenzaldehyde (1 equivalent) and a suitable solvent such as ethanol (10-20 volumes).

-

Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the stirred solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen (typically 50-150 psi) and heat to the desired temperature (e.g., 60-100°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen and/or by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas.

-

Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake thoroughly with the solvent. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from ethanol.[2]

References

Catalytic Reduction of 5-Chloro-2-nitrobenzaldehyde: A Technical Guide for Drug Development Professionals

Introduction

The selective catalytic reduction of 5-chloro-2-nitrobenzaldehyde to its corresponding aniline, 2-amino-5-chlorobenzaldehyde, is a critical transformation in synthetic organic chemistry. This resulting aminobenzaldehyde is a valuable intermediate in the pharmaceutical industry, serving as a precursor for a variety of bioactive molecules and heterocyclic scaffolds. The primary challenge in this synthesis lies in the chemoselective reduction of the nitro group while preserving the aldehyde and chloro functionalities, the latter being susceptible to hydrodehalogenation under certain catalytic conditions. This technical guide provides an in-depth overview of the catalytic methodologies, experimental protocols, and key considerations for this important reaction.

Reaction Pathway and Mechanistic Overview

The catalytic hydrogenation of a nitroaromatic compound to an aniline is a complex multi-step process that occurs on the surface of a heterogeneous catalyst. The generally accepted reaction pathway involves the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates.

Caption: Generalized reaction pathway for the catalytic reduction of 5-chloro-2-nitrobenzaldehyde.

The choice of catalyst and reaction conditions is paramount to ensure high selectivity towards the desired amino product and to minimize side reactions such as hydrodehalogenation or over-reduction of the aldehyde group.

Experimental Protocols

While a specific, optimized protocol for the catalytic reduction of 5-chloro-2-nitrobenzaldehyde is not extensively detailed in publicly available literature, a reliable starting point can be derived from protocols for structurally similar compounds, such as 2,5-dichlornitrobenzene. The following protocol is adapted from a patented procedure and incorporates best practices for catalytic hydrogenation.

Protocol 1: Platinum on Carbon (Pt/C) Catalyzed Hydrogenation

This protocol is based on the hydrogenation of a similar chloro-substituted nitroarene and is expected to provide good yields of the desired product.

-

Materials:

-

5-Chloro-2-nitrobenzaldehyde

-

1% Platinum on charcoal (Pt/C) catalyst (50% water paste)

-

Sodium bicarbonate (NaHCO₃)

-

Thiophene (dechlorination inhibitor)

-

Deionized water

-

Ethanol (for work-up)

-

Shaking autoclave or a similar high-pressure reactor

-

-

Procedure:

-

To a clean and dry shaking autoclave, add 5-chloro-2-nitrobenzaldehyde.

-

In a separate vessel, prepare a slurry of the 1% Pt/C catalyst (e.g., 1 part by weight of catalyst for 100 parts of substrate), sodium bicarbonate (e.g., 1 part by weight), deionized water (e.g., 1.7 parts by weight), and a catalytic amount of thiophene (e.g., 0.017 parts by weight).

-

Add the catalyst slurry to the autoclave containing the substrate.

-

Seal the autoclave and purge the system with nitrogen gas 3-5 times to remove any residual air, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen to approximately 140 psi (9.7 bar).

-

Begin agitation and heat the reactor to 90-95°C.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 3-4 hours.

-

After the hydrogen uptake ceases, maintain the reaction conditions for an additional 15-30 minutes to ensure complete conversion.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the autoclave with nitrogen.

-

Open the reactor and filter the reaction mixture to remove the catalyst. The filter cake should be kept wet to prevent the pyrophoric catalyst from igniting.

-

The aqueous filtrate can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Protocol 2: Non-Catalytic Reduction using Sodium Dithionite

For comparison and as an alternative, a non-catalytic reduction method is presented. This method avoids the use of high-pressure hydrogen and specialized equipment but may result in a lower yield and require more extensive purification.

-

Materials:

-

5-Chloro-2-nitrobenzaldehyde (technical grade, e.g., 80%)

-

Sodium dithionite (Na₂S₂O₄, technical grade, e.g., 85%)

-

Sodium carbonate (Na₂CO₃)

-

Methanol

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Petroleum ether

-

-

Procedure:

-

In a reaction vessel, prepare an aqueous solution of sodium dithionite and sodium carbonate.

-

In a separate flask, dissolve the 5-chloro-2-nitrobenzaldehyde in methanol.

-

At 45°C, add the methanolic solution of the nitrobenzaldehyde dropwise to the aqueous dithionite solution over a period of approximately 25 minutes.

-

After the addition is complete, heat the reaction mixture to 65°C and maintain for a period to ensure completion of the reaction (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure.

-

Purify the residue by filtration through a pad of silica gel, eluting with a mixture of dichloromethane and petroleum ether (e.g., 4:1).

-

Concentrate the eluate under reduced pressure to obtain this compound as a yellow oil.[1]

-

Data Presentation

The following tables summarize the expected and reported quantitative data for the reduction of 5-chloro-2-nitrobenzaldehyde and a similar substrate.

Table 1: Catalytic Hydrogenation of 2,5-Dichlornitrobenzene (Analogous System)

| Catalyst | Substrate | Temp. (°C) | Pressure (psi) | Time (h) | Yield (%) | Reference |

| 1% Pt/C | 2,5-Dichlornitrobenzene | 90-95 | 140 | 3 | 95.6 | Patent EP0000805A1[2] |

Table 2: Non-Catalytic Reduction of 5-Chloro-2-nitrobenzaldehyde

| Reductant | Substrate | Temp. (°C) | Solvent | Time (h) | Yield (%) | Reference |

| Na₂S₂O₄ | 5-Chloro-2-nitrobenzaldehyde | 65 | Methanol/Water | Not specified | 60 | ChemicalBook[1] |

Mandatory Visualizations

Experimental Workflow for Catalytic Hydrogenation

Caption: A typical experimental workflow for the catalytic hydrogenation of 5-chloro-2-nitrobenzaldehyde.

Logical Relationship for Chemoselective Reduction

Caption: Key factors influencing the chemoselective reduction of 5-chloro-2-nitrobenzaldehyde.

References

2-Amino-5-chlorobenzaldehyde: A Linchpin in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-5-chlorobenzaldehyde is a versatile bifunctional aromatic compound that serves as a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its unique molecular architecture, featuring a reactive aldehyde group ortho to a nucleophilic amino group on a chlorinated benzene ring, makes it an ideal precursor for the construction of complex heterocyclic systems, most notably the benzodiazepine class of therapeutics. This technical guide provides a comprehensive overview of the properties, synthesis, and key pharmaceutical applications of this compound, with a focus on detailed experimental protocols and the underlying pharmacological mechanisms.

Physicochemical and Safety Data

This compound is a yellow to brown solid with a characteristic pungent odor.[2] It is crucial to handle this compound with appropriate safety precautions, as it can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is also air-sensitive and should be stored under an inert atmosphere at 2-8 °C.[5]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO | [6] |

| Molecular Weight | 155.58 g/mol | [6] |

| CAS Number | 20028-53-9 | [6] |

| Melting Point | 71-73 °C | [6] |

| Boiling Point | 288.1 °C at 760 mmHg | [6] |

| Density | 1.348 g/cm³ | [6] |

| Solubility | Slightly soluble in water | [6] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the selective reduction of 5-chloro-2-nitrobenzaldehyde. Catalytic hydrogenation is a favored method due to its high selectivity and efficiency.[5]

Experimental Protocol: Catalytic Reduction of 5-chloro-2-nitrobenzaldehyde

This protocol describes a general method for the synthesis of this compound.

Materials:

-

5-chloro-2-nitrobenzaldehyde

-

Methanol

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Petroleum ether

-

Silica gel

Procedure:

-

An aqueous solution of sodium dithionite (85%, 145.09 mmol) and sodium carbonate (122.46 mmol) in 500 mL of water is prepared.

-

A solution of 5-chloro-2-nitrobenzaldehyde (80%, 22.89 mmol) in 100 mL of methanol is added dropwise to the aqueous solution at 45 °C over 25 minutes.[7]

-

The reaction mixture is then heated to 65 °C and stirred until the reaction is complete (monitored by TLC).[7]

-

After completion, the mixture is cooled to room temperature and extracted three times with dichloromethane.[8]

-

The combined organic phases are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[8]

-

The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether (4:1) as the eluent to afford this compound as a yellow oil (60% yield).[8]

Pharmaceutical Applications: A Gateway to Benzodiazepines

This compound is a pivotal intermediate in the synthesis of several benzodiazepines, a class of psychoactive drugs that exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system.[9] These drugs are widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties.

Synthesis of Chlordiazepoxide

Chlordiazepoxide was the first synthesized benzodiazepine. Its synthesis begins with the conversion of this compound to 2-amino-5-chlorobenzophenone, which then undergoes a series of reactions to form the final product.

Experimental Protocol: Synthesis of a Key Lorazepam Intermediate

The synthesis of lorazepam involves the use of 2-amino-2',5-dichlorobenzophenone, a derivative of this compound. The following protocol details the acylation of this precursor, a crucial first step in the synthesis of a lorazepam intermediate.[10]

Materials:

-

2-amino-2',5-dichlorobenzophenone

-

Anhydrous potassium carbonate

-

Dichloromethane

-

Chloroacetyl chloride

-

Ice

Procedure:

-

To a 3L dry three-necked flask, add 150g of 2-amino-2',5-dichlorobenzophenone, 124.6g of anhydrous potassium carbonate, and 1500ml of dichloromethane.[10]

-

Cool the mixture to approximately 10 °C using an ice water bath.[10]

-

Slowly add 82.8g of chloroacetyl chloride dropwise, maintaining the temperature between 10-20 °C.[10]

-

After the addition is complete, stir the reaction at 15 ± 5 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

-

Upon completion, the reaction mixture is worked up to isolate the product, 2-chloroacetylamino-2',5-dichlorobenzophenone.

| Product | Starting Material | Reagents | Yield (%) | Reference(s) |

| Chlordiazepoxide | 2-Amino-5-chlorobenzophenone | Hydroxylamine, Chloroacetyl chloride, Methylamine | 81.5-85.4% | [11] |

| 2-Chloroacetylamino-2',5-dichlorobenzophenone | 2-Amino-2',5-dichlorobenzophenone | Chloroacetyl chloride, Anhydrous potassium carbonate | Not specified | [10] |

Mechanism of Action: The GABA-A Receptor Signaling Pathway

Benzodiazepines synthesized from this compound derivatives exert their therapeutic effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[1]

GABA is the primary inhibitory neurotransmitter in the brain.[4] When GABA binds to the GABA-A receptor, it causes a conformational change that opens a central chloride ion (Cl⁻) channel.[4] The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[12]

Benzodiazepines do not activate the GABA-A receptor directly. Instead, they bind to a distinct allosteric site on the receptor, known as the benzodiazepine binding site.[1] This binding potentiates the effect of GABA by increasing the frequency of chloride channel opening when GABA is also bound.[5] This enhancement of GABAergic inhibition underlies the sedative, anxiolytic, and other pharmacological properties of benzodiazepines.

Conclusion

This compound remains a cornerstone intermediate in the pharmaceutical industry, particularly for the synthesis of benzodiazepines. Its versatile reactivity allows for the efficient construction of these complex and medically important molecules. A thorough understanding of its properties, synthetic routes, and the pharmacological mechanisms of its derivatives is essential for researchers and professionals in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued exploration and utilization of this important chemical entity.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]

- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 10. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 11. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

- 12. benzoinfo.com [benzoinfo.com]

The Versatile Intermediate: A Technical Guide to the Applications of 2-Amino-5-chlorobenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzaldehyde is a bifunctional aromatic compound that serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its structure, featuring an amino group and an aldehyde moiety on a chlorinated benzene ring, provides a versatile platform for constructing complex molecular architectures.[1][2] This technical guide provides an in-depth overview of the primary applications of this compound in organic synthesis, with a focus on key reactions, experimental protocols, and quantitative data.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the selective reduction of 5-Chloro-2-nitrobenzaldehyde.[1][2] This transformation can be achieved through various methods, with catalytic hydrogenation being a preferred route due to its high selectivity and yield.[1]

Table 1: Synthesis of this compound via Reduction of 5-Chloro-2-nitrobenzaldehyde

| Method/Catalyst | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | 90-120 | >95 (crude) | [1] |

| Chemical Reduction | Na₂S₂O₄, Na₂CO₃ | Methanol/Water | 45-65 | 60 | [3] |

| Oxidation of Benzyl Alcohol | Manganese(IV) oxide | Diethyl ether | 20 | 99 | [3][4] |

Experimental Protocol: Catalytic Hydrogenation of 5-Chloro-2-nitrobenzaldehyde[1]

-

Reaction Setup: In a high-pressure reactor, a solution of 5-Chloro-2-nitrobenzaldehyde in ethanol (95% v/v) is prepared. A catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then heated to a temperature between 90-120°C under a hydrogen pressure of 0.2-0.5 MPa.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol. For decolorization, the crude product can be refluxed with activated carbon (around 5% w/w) in 85% ethanol for approximately 30 minutes before filtration and crystallization.[1]

Key Applications in Organic Synthesis

Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classical and widely utilized method for the construction of the quinoline ring system.[5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[5][6] this compound is an ideal substrate for this reaction, leading to the formation of 6-chloro-substituted quinolines, which are important scaffolds in medicinal chemistry.[2]

The reaction can be catalyzed by acids or bases and can also proceed under catalyst-free conditions in water.[1][6] The mechanism is believed to proceed through an initial aldol condensation followed by cyclization and dehydration.[5]

Caption: General workflow of the Friedländer quinoline synthesis.

Table 2: Examples of Friedländer Synthesis using this compound

| Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

| Acetophenone | IPrCuCl | 6-Chloro-2-phenylquinoline | 93 | [2] |

| Various ketones | Water, 70°C, catalyst-free | Poly-substituted quinolines | High | [1] |

| Carbonyl compounds with enolizable hydrogens | ZnO/CNT, solvent-free | Substituted quinolines | 24-99 | [2] |

Experimental Protocol: Catalyst-Free Friedländer Synthesis in Water[1]

-

Reaction Mixture: In a round-bottom flask, a mixture of 2-aminobenzaldehyde (1 mmol) and the desired ketone (1.2 mmol) is suspended in water (5 mL).

-

Heating: The mixture is stirred and heated to 70°C.

-

Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up: After completion (typically 3 hours), the reaction mixture is cooled to room temperature.

-

Isolation: The solid product is collected by filtration, washed with water, and dried.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel.

Formation of Schiff Bases (Imines)

The reaction of this compound with primary amines provides a straightforward route to Schiff bases, which are versatile intermediates in organic synthesis and are known to possess a wide range of biological activities.[2][7] The formation of the imine bond is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde carbonyl group, followed by dehydration.[2]

Caption: General scheme for Schiff base formation.

Table 3: Synthesis of Schiff Bases from this compound (Representative)

| Primary Amine | Solvent | Catalyst | Product | Yield (%) | Reference |

| Substituted Anilines | Ethanol | Glacial Acetic Acid | N-(substituted phenyl)imines | - | [2][7] |

| Various primary amines | Ethanol | Glacial Acetic Acid | Corresponding Imines | - | [2] |

Experimental Protocol: General Synthesis of Schiff Bases[2][7]

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine.

-

Catalysis: Add a catalytic amount (a few drops) of glacial acetic acid.

-

Reaction: The reaction mixture is typically refluxed for a period of 2-6 hours. The progress of the reaction can be monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration.

-

Purification: The collected solid is washed with a small amount of cold solvent and can be further purified by recrystallization.

Synthesis of Other Heterocyclic Systems

This compound is also a valuable precursor for the synthesis of other heterocyclic systems, such as quinazolines.[8] The synthesis of quinazolines can be achieved through various catalytic methods, often involving condensation and cyclization reactions. For instance, molecular iodine can catalyze the amination of 2-aminobenzaldehydes with benzylamines to furnish quinazolines.[8]

Caption: Catalytic synthesis of a quinazoline derivative.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to participate in a range of cyclization and condensation reactions, most notably the Friedländer synthesis of quinolines and the formation of Schiff bases, makes it an essential tool for the construction of complex heterocyclic molecules. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to harness the synthetic potential of this important building block in the pursuit of novel bioactive compounds. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the utility of this compound in the future.

References

- 1. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 2. This compound|Organic Synthesis & Pharma Intermediate [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jetir.org [jetir.org]

- 8. Quinazoline synthesis [organic-chemistry.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-5-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-Amino-5-chlorobenzaldehyde (CAS No. 20028-53-9). A versatile intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of novel drugs, its safe management in a laboratory setting is paramount.[1] This document outlines its physicochemical properties, potential hazards, detailed experimental procedures, and emergency response protocols to ensure the well-being of laboratory personnel and the integrity of research.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of its safe handling.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C7H6ClNO | [1] |

| Molecular Weight | 155.58 g/mol | |

| Appearance | White to Yellow to Green powder to crystal | [2] |

| Melting Point | 71-73 °C | [1] |

| Boiling Point | 288.1 °C at 760 mmHg | [1] |

| Flash Point | 128 °C | [1] |

| Density | 1.348 g/cm³ | [1] |

| Water Solubility | Slightly soluble | [1] |

| Air Sensitivity | Air Sensitive | [1][3][4] |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

(Data compiled from multiple sources)[5]

Experimental Protocols

Given its role as a synthetic intermediate, understanding the procedures for its synthesis and purification is crucial for researchers.

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of 5-chloro-2-nitrobenzaldehyde.[3]

Materials:

-

5-chloro-2-nitrobenzaldehyde

-

Sodium dithionite (Na2S2O4)

-

Sodium carbonate (Na2CO3)

-

Methanol

-

Dichloromethane (CH2Cl2)

-

Water

-

Silica gel

Procedure:

-

Prepare an aqueous solution of sodium dithionite and sodium carbonate.

-

At 45 °C, add a solution of 5-chloro-2-nitrobenzaldehyde in methanol dropwise over 25 minutes.

-

Heat the reaction mixture to 65 °C and monitor for completion.

-

Cool the mixture to room temperature and perform a liquid-liquid extraction with dichloromethane (3x).

-

Combine the organic phases, wash with water, and dry over an appropriate drying agent.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by filtering through a pad of silica gel, eluting with a mixture of dichloromethane and petroleum ether (4:1).

-

Concentrate the eluent under reduced pressure to obtain this compound.[6]

Another documented method involves the oxidation of (2-amino-5-chlorophenyl)-methanol using manganese dioxide in diethyl ether.[6]

Purification by Recrystallization

For purifying the solid product, recrystallization from ethanol is a common and effective technique.[3]

Materials:

-

Crude this compound

-

Ethanol (85%)

-

Activated carbon

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot 85% ethanol.

-

If colored impurities are present, add a small amount of activated carbon (approximately 5% w/w) to the hot solution.[3]

-

Reflux the mixture for about 30 minutes.[3]

-

Filter the hot solution through a fluted filter paper to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Safe Handling and Storage

Due to its hazardous nature and air sensitivity, strict protocols for handling and storage are necessary.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

Figure 1. Personal Protective Equipment (PPE) Selection Workflow.

Storage Requirements

Proper storage is critical to maintain the compound's stability and prevent hazardous situations.

-

Inert Atmosphere: Store under an inert gas like argon or nitrogen due to its air sensitivity.[1][3]

-

Temperature: Keep in a cool, dry, and well-ventilated place, with recommended storage temperatures between 2-8°C.[1][3]

-

Container: Use a tightly sealed, properly labeled container.

-

Incompatibilities: Keep away from strong oxidizing agents.[3]

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Spill and Leak Response

A clear and logical approach is necessary to manage spills effectively and safely.

Figure 2. Spill and Leak Response Decision Tree.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

-

Waste Segregation: Collect waste in a designated and properly labeled container for halogenated organic solids.

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Chemical waste generators must comply with all federal, state, and local regulations for hazardous waste disposal.[4]

Conclusion